Quinazolinone derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties. Among these derivatives, 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one and its analogs have been synthesized and studied for various biological activities. These compounds have shown potential as anticancer, anticonvulsant, and antidepressant agents, making them a subject of interest for further research and development in therapeutic applications.
A study on novel 4-(N-substituted benzothiazolyl) amino-7-methoxy-6-(3-morpholinopropoxy) quinazoline derivatives has shown that these compounds possess in vitro cytotoxic activity against cancer cells. The synthesized compounds were confirmed by spectral analysis and tested using the MTT assay, which is a standard method for assessing cell viability and cytotoxicity. The results indicated that these quinazolinone derivatives could be a promising class of anticancer agents2.
Quinazolinone derivatives have also been evaluated for their anticonvulsant and antidepressant properties. A series of 3-[(4-substituted-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-ones were synthesized and tested using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are standard models for screening anticonvulsant activity. Additionally, the forced swim pool test was employed to assess antidepressant activity. One compound, in particular, showed promising results as an anticonvulsant agent without causing motor impairment, suggesting its potential for further development as a therapeutic agent3.
The radioiodination and biodistribution of a benzoquinazoline derivative were studied in tumor-bearing mice. The compound was successfully labeled with radioactive iodine, and its uptake in the thyroid and tumor tissues was measured. The high radiochemical yield and stability of the compound, both in vitro and in vivo, suggest its potential as a radiopharmaceutical for targeting tumor cells. This could have significant implications for the diagnosis and treatment of cancer through nuclear medicine techniques1.
In conclusion, the quinazolinone derivatives, including 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one, have shown promising results in preclinical studies across various fields of medicine. Their potential as anticancer, anticonvulsant, antidepressant, and radiopharmaceutical agents warrants further investigation to fully understand their mechanisms of action and to optimize their therapeutic efficacy.
The synthesis of 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one typically involves several key steps:
In industrial settings, the production follows similar synthetic routes but emphasizes optimization for higher yields and purity. Techniques include:
The molecular structure of 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one features a quinazolinone core characterized by a fused bicyclic structure containing two nitrogen atoms. Key structural attributes include:
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with characteristic chemical shifts corresponding to the protons in various functional groups. For example, typical shifts for aromatic protons and methoxy groups can be observed in the spectra .
7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one participates in various chemical reactions:
The mechanism of action of 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one relates primarily to its interactions with biological targets such as enzymes or receptors involved in disease pathways:
Key physical and chemical properties include:
Handling this compound requires caution due to potential skin and eye irritation; appropriate safety measures should be taken during its use .
7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one has several notable applications:
The compound is systematically named using International Union of Pure and Applied Chemistry (IUPAC) conventions as 6-methoxy-7-(phenylmethoxy)-3,4-dihydroquinazolin-4-one. This nomenclature reflects its core quinazolinone structure (a bicyclic system comprising fused benzene and pyrimidine rings), the oxygen substituents at positions 6 (methoxy) and 7 (benzyloxy), and the ketone functionality at position 4. The "3,4-dihydro" designation specifies the partial saturation at the N3 position.
Alternative chemical names and synonyms observed in commercial and scientific literature include:
Table 1: Nomenclature and Identifiers of 7-(Benzyloxy)-6-Methoxyquinazolin-4(3H)-One
Identifier Type | Value |
---|---|
IUPAC Name | 6-methoxy-7-(phenylmethoxy)-3,4-dihydroquinazolin-4-one |
CAS Registry Number | 179688-01-8 |
Molecular Formula | C₁₆H₁₄N₂O₃ |
PubChem CID | 135404718 / 10540849 |
Reaxys Registry Number | 9203434 |
MDL Number | MFCD04115119 |
The molecular structure comprises a quinazolin-4(3H)-one core modified at C6 with a methoxy group (–OCH₃) and at C7 with a benzyloxy group (–OCH₂C₆H₅). Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for this arrangement:
Crystallographic studies reveal a planar quinazolinone core with the benzyloxy substituent rotated out-of-plane due to steric constraints. The molecule crystallizes in a monoclinic system, with hydrogen bonding between the N3-H and the C4 carbonyl oxygen contributing to lattice stability [7].
Table 2: Key Spectral Assignments for Structural Confirmation
Spectroscopic Technique | Key Features |
---|---|
¹H NMR | δ 3.90 (s, 3H, OCH₃); δ 5.30 (s, 2H, OCH₂Ph); δ 7.30–8.20 (m, 8H, aromatic H) |
¹³C NMR | δ 162.1 (C=O); δ 156.5 (C7-O); δ 151.2 (C6-O); δ 56.1 (OCH₃); δ 70.3 (OCH₂); δ 105–140 (aromatic C) |
Infrared Spectroscopy | ν 1685 cm⁻¹ (C=O stretch); ν 1250–1000 cm⁻¹ (C-O stretches) |
Mass Spectrometry | m/z 282.30 [M]⁺ (consistent with C₁₆H₁₄N₂O₃) |
The SMILES notation (COC₁=C(C=C₂C(=C₁)C(=O)N=CN₂)OCC₃=CC=CC=C₃) and InChIKey (ZCUFFSHMOAEEIL-UHFFFAOYSA-N) further encode the connectivity and stereochemical features [4] [5].
This compound presents as a white to almost white crystalline powder under ambient conditions [2] [3] [8]. Its melting point is reported variably:
These discrepancies likely arise from differences in analytical methodologies (e.g., heating rate) or sample purity.
Solubility is highly solvent-dependent:
Table 3: Physicochemical Properties Summary
Property | Value/Specification | Conditions |
---|---|---|
Appearance | White to almost white crystalline powder | 20°C |
Melting Point | 269 °C (decomposes) | TCI specification [2] [8] |
Molecular Weight | 282.30 g/mol | - |
Storage Stability | Stable at room temperature (recommended <15°C in dark) | Long-term storage: 0–8°C [2] [3] |
Purity Specification | ≥98.0% (HPLC, non-aqueous titration) | Commercial suppliers [2] [3] [8] |
Stability considerations include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: